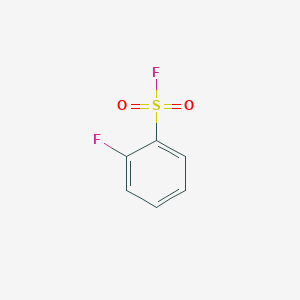

2-fluoroBenzenesulfonyl fluoride

Descripción

Propiedades

IUPAC Name |

2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVXTZVBPYPQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-99-4 | |

| Record name | 52200-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorobenzenesulfonyl Fluoride and Its Derivatives

Established Synthetic Routes to Arylsulfonyl Fluorides

Established methods for the synthesis of arylsulfonyl fluorides, including 2-fluorobenzenesulfonyl fluoride (B91410), can be broadly classified into halogen exchange reactions on sulfonyl chlorides and direct sulfonylation approaches. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Halogen Exchange Reactions on Sulfonyl Chlorides

One of the most traditional and straightforward methods for the preparation of arylsulfonyl fluorides is the nucleophilic substitution of the chlorine atom in the corresponding arylsulfonyl chloride with a fluoride ion. This halogen exchange, or "halex," reaction is driven by the formation of a more stable S-F bond compared to the S-Cl bond.

The conversion of arylsulfonyl chlorides to their corresponding fluorides can be efficiently achieved using alkali metal fluorides as the fluorine source. Potassium fluoride (KF) and potassium bifluoride (KHF2) are commonly employed for this transformation.

Recent methodologies have focused on developing milder and more practical conditions for this exchange. One such method involves the direct chloride/fluoride exchange from a sulfonyl chloride starting material in a biphasic mixture of potassium fluoride and water/acetone. This simple and mild procedure provides a broad range of sulfonyl fluorides in high yields. organic-chemistry.orgnih.gov The reaction is typically complete within 2-4 hours and is effective for a wide array of substrates. organic-chemistry.org The presence of water has been noted to accelerate the reaction, although an excessive amount can impede the conversion. organic-chemistry.org This approach is also scalable for multigram synthesis without a significant drop in yield or purity. organic-chemistry.org

Another established method utilizes an excess of potassium fluoride in acetonitrile, often with the aid of a crown ether like 18-crown-6 to enhance the solubility and nucleophilicity of the fluoride salt. mdpi.com This reaction proceeds at room temperature and provides excellent yields for the fluorine substitution on sulfonyl chlorides. mdpi.com

| Starting Material | Fluorinating Agent | Solvent/Conditions | Product | Yield (%) |

| Arylsulfonyl Chloride | KF | Water/Acetone, rt, 2-4 h | Arylsulfonyl Fluoride | 84-100 |

| Arylsulfonyl Chloride | KF | Acetonitrile, 18-crown-6, rt | Arylsulfonyl Fluoride | High |

| Arylsulfonyl Chloride | KHF2 | Acetonitrile, 60 °C | Arylsulfonyl Fluoride | Good |

This table presents generalized data based on reported methodologies for the synthesis of arylsulfonyl fluorides via halogen exchange with alkali metal fluorides.

Phase transfer catalysis (PTC) offers a powerful tool to facilitate halogen exchange reactions by transporting the fluoride anion from an aqueous or solid phase into an organic phase where the sulfonyl chloride substrate resides. This approach can overcome the low solubility of alkali metal fluorides in many organic solvents. mdpi.com

The nucleophilic fluorination of sulfonyl chlorides has been successfully carried out under liquid-liquid two-phase conditions using a saturated aqueous solution of potassium bifluoride (KHF2) in the presence of a phase-transfer catalyst. scispace.comfigshare.com Catalysts such as tetrabutylammonium chloride have been shown to be beneficial for the reaction rate. scispace.comfigshare.com The effectiveness of the catalytic system is influenced by factors such as the amount and structure of the catalyst, the lipophilicity of the catalyst's counterion, and the rate of stirring. scispace.comfigshare.com For instance, the use of 1 mol% of tetrabutylammonium chloride can also improve the selectivity of the reaction by minimizing the formation of hydrolysis byproducts. scispace.comfigshare.com

| Substrate | Fluorinating Agent | Catalyst | Solvent System | Product |

| 1-Octanesulfonyl chloride | aq. KHF2 | Tetrabutylammonium chloride | Liquid-liquid two-phase | 1-Octanesulfonyl fluoride |

| Arylsulfonyl chloride | aq. KHF2 | Phase Transfer Catalyst | Liquid-liquid two-phase | Arylsulfonyl fluoride |

This table illustrates the application of phase transfer catalysis in the synthesis of sulfonyl fluorides from their corresponding chlorides.

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the simultaneous introduction of both the sulfur and fluorine atoms of the sulfonyl fluoride group onto an aromatic ring. These approaches often utilize transition metal catalysis and offer alternative pathways that can be advantageous for certain substrates.

A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been developed for the synthesis of a wide range of arenesulfonyl fluorides. nih.govcas.cn This method employs the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient source of sulfur dioxide and potassium bifluoride (KHF2) as the fluorine source. nih.govcas.cn The reaction proceeds smoothly at room temperature under an argon atmosphere and does not require an additional oxidant. nih.govcas.cn The electronic properties of the arene ring in the starting diazonium salt have been observed to have a significant impact on the reaction's mechanistic pathway. nih.govcas.cn

| Aryl Diazonium Salt | SO2 Source | Fluorine Source | Catalyst | Product | Yield (%) |

| 4-Methoxybenzenediazonium salt | DABSO | KHF2 | CuCl2, 6,6'-dimethyl-2,2'-dipyridyl | 4-Methoxybenzenesulfonyl fluoride | 85 |

| 4-Methylbenzenediazonium salt | DABSO | KHF2 | CuCl2, 6,6'-dimethyl-2,2'-dipyridyl | 4-Methylbenzenesulfonyl fluoride | 78 |

| 4-Bromobenzenediazonium salt | DABSO | KHF2 | CuCl2, 6,6'-dimethyl-2,2'-dipyridyl | 4-Bromobenzenesulfonyl fluoride | 72 |

| 2-Fluorobenzenediazonium salt | DABSO | KHF2 | CuCl2, 6,6'-dimethyl-2,2'-dipyridyl | 2-Fluorobenzenesulfonyl fluoride | 65 |

This table provides examples from the substrate scope of the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cn

Palladium catalysis has enabled the synthesis of sulfonyl fluorides from readily available aryl halides (bromides and iodides). nih.gov This one-pot process involves the initial palladium-catalyzed sulfonylation of the aryl halide using a sulfur dioxide surrogate like DABSO, followed by an in situ treatment of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov This method represents a general approach for the sulfonylation of aryl bromides and offers a practical alternative to other synthetic routes. nih.gov The reaction demonstrates excellent functional group tolerance, allowing for its application to complex molecules. nih.govscispace.com

| Aryl Halide | SO2 Source | Fluorine Source | Catalyst/Ligand | Product | Yield (%) |

| 4-Bromoanisole | DABSO | NFSI | PdCl2(AmPhos)2 | 4-Methoxybenzenesulfonyl fluoride | 84 |

| 4-Bromotoluene | DABSO | NFSI | PdCl2(AmPhos)2 | 4-Methylbenzenesulfonyl fluoride | 81 |

| 1-Bromo-4-chlorobenzene | DABSO | NFSI | PdCl2(AmPhos)2 | 4-Chlorobenzenesulfonyl fluoride | 75 |

| 1-Bromo-2-fluorobenzene | DABSO | NFSI | PdCl2(AmPhos)2 | This compound | 68 |

This table showcases the scope of the one-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. nih.gov

Photoredox Catalysis for Alkyl Sulfonyl Fluorides

Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions, offering an alternative to traditional methods that often require harsh reagents. While this methodology has been extensively developed for the synthesis of various alkyl and allyl sulfonyl fluorides, its direct application to the synthesis of this compound is not extensively documented in dedicated studies. However, the general principles of photoredox-catalyzed synthesis of aryl sulfonyl fluorides can be considered.

One prominent strategy involves a metal-free, three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts. nih.govfigshare.com In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, leading to the formation of an aryl radical. This radical can then be trapped by a sulfur dioxide surrogate, followed by reaction with a fluoride source to yield the desired aryl sulfonyl fluoride. A variety of structurally diverse aryl sulfonyl fluorides have been synthesized using this method with good yields and broad functional group tolerance. nih.govfigshare.com The reaction is typically carried out under mild conditions, using potassium bifluoride (KHF2) as the fluorine source. nih.govfigshare.com

Another photoredox-catalyzed approach involves the radical fluorosulfonylation of alkenes to access allyl sulfonyl fluorides. chemrxiv.orgrsc.orgresearchgate.net This method utilizes a bench-stable fluorosulfonyl radical precursor, which upon photoexcitation, generates a fluorosulfonyl radical that adds to the alkene. While this method is specific to the synthesis of allyl sulfonyl fluorides, it highlights the versatility of photoredox catalysis in forming the sulfonyl fluoride moiety. chemrxiv.orgrsc.orgresearchgate.net

The general scheme for the photoredox-catalyzed synthesis of aryl sulfonyl fluorides from DBT salts is presented below:

| Reactants | Catalyst and Conditions | Product |

| Dibenzothiophenium salt, SO2 source, KHF2 | Photocatalyst, visible light, mild temperature | Aryl sulfonyl fluoride |

While these photoredox methods demonstrate the potential for the synthesis of aryl sulfonyl fluorides, specific examples detailing the synthesis of this compound using these approaches are not prevalent in the reviewed literature. Further research would be required to optimize these conditions for the specific synthesis of this compound.

Electrocatalytic Methods for Sulfonyl Fluoride Synthesis

Electrocatalysis offers a green and efficient alternative for the synthesis of sulfonyl fluorides, avoiding the need for chemical oxidants. A notable electrocatalytic method involves the oxidative coupling of thiols and potassium fluoride. nih.gov This approach is characterized by its mild reaction conditions and broad substrate scope, encompassing a variety of aryl thiols. nih.gov

The reaction is typically carried out in an undivided electrochemical cell using simple graphite or carbon electrodes. The thiol is anodically oxidized to a disulfide intermediate, which then undergoes further oxidation and reaction with fluoride ions to form the sulfonyl fluoride. The proposed mechanism involves the formation of a radical cation from the disulfide, which then reacts with a nucleophilic fluoride source. nih.gov Subsequent oxidation steps lead to the final sulfonyl fluoride product. nih.gov The main byproduct of this reaction is the corresponding sulfonic acid, which can be formed through the anodic oxidation of the disulfide or hydrolysis of the sulfonyl fluoride product. nih.gov

A general representation of the electrochemical synthesis of aryl sulfonyl fluorides from thiols is as follows:

| Substrate (Thiol) | Reagents and Conditions | Product |

| Aryl thiol | Potassium fluoride (KF), pyridine, acetonitrile/HCl (biphasic), graphite anode, stainless steel cathode, constant current | Aryl sulfonyl fluoride |

This electrochemical method is presented as a general protocol for a wide range of thiols. Given its broad applicability to aryl thiols, it is a plausible route for the synthesis of this compound from 2-fluorothiophenol. However, specific studies detailing this exact transformation with corresponding yields and optimized conditions were not identified in the surveyed literature.

Synthesis from Thiols and Related Sulfur Precursors

The synthesis of sulfonyl fluorides from thiols is a common strategy, often involving a two-step process of oxidation to a sulfonyl chloride followed by fluoride exchange.

This classical approach involves the initial conversion of a thiol to its corresponding sulfonyl chloride, which is then treated with a fluorinating agent to yield the sulfonyl fluoride. The oxidative chlorination of thiols can be achieved using various chlorinating and oxidizing agents.

While specific literature detailing the oxidative chlorination of 2-fluorothiophenol is not extensively covered, the resulting intermediate, 2-fluorobenzenesulfonyl chloride, is a known and commercially available compound. sigmaaldrich.com This suggests that its synthesis from 2-fluorothiophenol is a feasible process. The subsequent step, the conversion of the sulfonyl chloride to the sulfonyl fluoride, is a well-established transformation. This exchange reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride, often in an aprotic polar solvent. google.com The reaction proceeds via a nucleophilic substitution of the chloride by the fluoride ion.

A patent describes the preparation of various fluorobenzenesulfonyl fluorides from their corresponding chlorobenzenesulfonyl fluorides via exchange fluorination with an alkali metal fluoride in an aprotic polar solvent at temperatures ranging from 100°C to 240°C. google.com This general method is applicable to a wide range of substituted benzenesulfonyl chlorides, including those with existing fluorine substituents.

The two-step synthesis can be summarized as follows:

| Starting Material | Step 1: Oxidative Chlorination Reagents | Intermediate | Step 2: Fluoride Exchange Reagents | Final Product |

| 2-Fluorothiophenol | Oxidizing and chlorinating agents | 2-Fluorobenzenesulfonyl chloride | Alkali metal fluoride (e.g., KF) | This compound |

Multicomponent Reactions Utilizing Sulfuryl Fluoride (SO2F2)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. While the use of sulfuryl fluoride (SO2F2) in MCRs for the direct synthesis of this compound is not widely reported, a catalyst-free, one-pot, multi-component approach for the synthesis of sulfonyl fluorides from aryltriazenes has been developed. bohrium.com This reaction utilizes an aryltriazene, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO2 source, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, in the presence of trifluoroacetic acid (TFA). bohrium.com This method provides a variety of sulfonyl fluorides in high yields with broad functional group tolerance. bohrium.com

Although this specific MCR does not use SO2F2, it demonstrates the principle of constructing sulfonyl fluorides in a multicomponent fashion. The development of MCRs that directly incorporate SO2F2 for the synthesis of specifically substituted aryl sulfonyl fluorides like this compound remains an area for further exploration.

Novel and Emerging Synthetic Strategies for this compound

Recent advances in synthetic chemistry have led to the development of novel and more direct methods for the synthesis of fluorinated aromatic compounds.

Metal-Catalyzed Fluorination Techniques

A notable and direct method for the synthesis of this compound is through a process termed fluorodesulfonylation. google.com This reaction involves the replacement of a fluorosulfonyl group with a fluorine atom and can be considered a type of nucleophilic aromatic substitution.

A specific example of this is the synthesis of this compound from 1,2-benzenedisulfonyl fluoride. google.com In this process, 1,2-benzenedisulfonyl fluoride is heated in the presence of an alkali metal fluoride, such as potassium fluoride. The reaction can be performed with or without a solvent. When a solvent is used, a phase transfer catalyst may also be employed. google.com The reaction temperature generally ranges from 50°C to 300°C. google.com The progress of the reaction is indicated by the evolution of sulfur dioxide gas. google.com

The following table summarizes the reported synthesis of this compound via fluorodesulfonylation:

| Starting Material | Reagents and Conditions | Product | Yield |

| 1,2-Benzenedisulfonyl fluoride | Potassium fluoride (KF), heated to 200-215°C | This compound | 50% |

This method provides a direct route to this compound from a readily accessible precursor, showcasing a novel metal-mediated fluorination technique.

Photocatalytic and Radical Fluorosulfonylation

Photocatalytic and radical-mediated reactions have emerged as powerful tools for the synthesis of sulfonyl fluorides, offering mild and efficient alternatives to traditional methods. These approaches often utilize visible light to generate highly reactive intermediates, enabling the formation of the sulfonyl fluoride moiety under benign conditions.

A notable development in this area is the photocatalytic conversion of aryl diazonium salts to aryl sulfonyl fluorides. nih.gov This method provides a direct route from readily available anilines, which can be converted to their corresponding diazonium salts in a single step. The subsequent photocatalytic reaction proceeds under visible light irradiation in the presence of a suitable photocatalyst, a sulfur dioxide (SO₂) source, and a fluoride source.

The general mechanism involves the photo-induced single-electron transfer (SET) from the excited photocatalyst to the aryl diazonium salt. This process generates an aryl radical with the concomitant release of nitrogen gas. The aryl radical is then trapped by a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an arylsulfonyl radical. Subsequent oxidation and fluoride capture yield the desired aryl sulfonyl fluoride.

Table 1: Photocatalytic Synthesis of Aryl Sulfonyl Fluorides from Aryl Diazonium Salts Reaction conditions: Aryl diazonium salt (1.0 equiv), photocatalyst (Ru(bpy)₃₂ or similar), SO₂ source (e.g., DABSO), fluoride source, solvent, visible light irradiation, room temperature.

| Entry | Starting Aryl Diazonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzenediazonium tetrafluoroborate | Benzenesulfonyl fluoride | 75 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | 4-Methylbenzenesulfonyl fluoride | 82 |

| 3 | 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxybenzenesulfonyl fluoride | 65 |

| 4 | 4-Chlorobenzenediazonium tetrafluoroborate | 4-Chlorobenzenesulfonyl fluoride | 78 |

| 5 | 2-Methoxybenzenediazonium tetrafluoroborate | 2-Methoxybenzenesulfonyl fluoride | 49 |

While a specific example for the synthesis of this compound from 2-fluorobenzenediazonium salt using this exact method is not detailed in the cited literature, the successful synthesis of the ortho-substituted 2-methoxybenzenesulfonyl fluoride (Table 1, Entry 5) suggests the viability of this approach for substrates with substituents at the 2-position. nih.gov The electronic properties of the substituent on the aromatic ring can influence the reaction yield.

Radical fluorosulfonylation reactions have also been developed for the synthesis of sulfonyl fluorides from other starting materials, such as olefins and alkynes. repec.orgnih.govnih.gov These methods often employ a radical initiator and a source of the fluorosulfonyl radical (•SO₂F). For instance, the use of bench-stable, redox-active fluorosulfonyl radical precursors has enabled the radical fluorosulfonylation of olefins under photoredox conditions. repec.orgnih.gov

Enzymatic and Biocatalytic Approaches to Fluorinated Compounds

The application of enzymes and biocatalytic systems in the synthesis of organofluorine compounds is a rapidly growing field of interest. Biocatalysis offers the potential for highly selective and environmentally benign transformations, often operating under mild reaction conditions. While the direct enzymatic synthesis of the sulfonyl fluoride group itself is not yet a well-established methodology, the broader context of enzymatic approaches to fluorinated compounds provides a foundation for future developments.

The majority of research in this area has focused on the enzymatic formation of carbon-fluorine (C-F) bonds or the enzymatic modification of other parts of a fluorinated molecule. A variety of enzymes have been shown to tolerate and, in some cases, actively process fluorinated substrates. These include:

Fluorinases: These enzymes are unique in their ability to catalyze the formation of a C-F bond from fluoride ions and S-adenosyl-L-methionine (SAM).

Cytochrome P450 Enzymes: These have been engineered to perform hydroxylations and other oxidative transformations on fluorinated aromatic and aliphatic compounds.

Lipases: These enzymes are widely used for the kinetic resolution of racemic fluorinated alcohols and esters, providing access to enantiomerically pure building blocks.

Aldolases and Transaminases: These have been employed in the synthesis of fluorinated sugars and amino acids.

The application of these enzymatic systems to the synthesis of complex fluorinated molecules, including those containing a sulfonyl group, is an area of active investigation. A chemoenzymatic approach, where a traditional chemical synthesis is combined with one or more enzymatic steps, could be a viable strategy. For example, an enzyme could be used to create a chiral fluorinated intermediate which is then chemically converted to the sulfonyl fluoride.

Reaction Mechanisms and Reactivity of 2 Fluorobenzenesulfonyl Fluoride

Mechanistic Investigations of SuFEx Reactions

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a robust and versatile tool for creating molecular connections. nih.govdigitellinc.com At its core, the SuFEx process involves the selective activation of the high-valent sulfur(VI) center in compounds like 2-fluorobenzenesulfonyl fluoride, enabling an exchange reaction with a wide array of nucleophiles. nih.gov Unlike the more common sulfonyl chlorides, which can undergo undesirable side reactions such as reductive collapse, the exceptional stability of the sulfur-fluorine (S-F) bond in sulfonyl fluorides ensures that the substitution pathway is dominant. nih.gov

Mechanistic studies, often employing density functional theory (DFT), have revealed that the SuFEx reaction can be understood as an SN2-type process. nih.gov The reaction proceeds under metal-free conditions and can be accelerated by various catalysts, rendering it highly adaptable for biological and material science applications. nih.gov The key to the reaction's success lies in the controlled activation of the otherwise stable S-F bond, transforming the fluoride into an effective leaving group only in the presence of a suitable nucleophile and/or catalyst. nih.gov

Nucleophilic Attack at the Sulfur(VI) Center

In reactions with amine nucleophiles, for instance, the amine attacks the sulfur atom, leading to a transition state where a new sulfur-nitrogen bond is forming as the sulfur-fluorine bond begins to break. nih.gov The presence of electron-withdrawing groups on the aromatic ring of an aryl sulfonyl fluoride, such as the ortho-fluoro substituent in this compound, further increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. This principle is also observed in the covalent modification of proteins, where nucleophilic amino acid residues can attack the sulfur(VI) center of sulfonyl fluoride-containing fragments. nih.gov The reaction culminates in the formation of a new bond between the sulfur and the nucleophile, with the concurrent release of a fluoride ion. nih.gov

Role of Fluoride as a Leaving Group

While the fluoride ion is typically considered a poor leaving group in classic aliphatic SN2 reactions, its role in SuFEx and related aromatic nucleophilic substitutions (SNAr) is notably different. doubtnut.comdoubtnut.com The effectiveness of fluoride as a leaving group in this context is not primarily about the stability of the free F⁻ ion, but rather about its influence on the rate-determining step. stackexchange.com

The inherent stability of the S-F bond (bond dissociation energy of ~90.5 kcal/mol for SO₂F₂) compared to the S-Cl bond (~46 kcal/mol for SO₂Cl₂) is a key advantage. u-tokyo.ac.jp It prevents the reductive decomposition pathways that often plague reactions with sulfonyl chlorides, making sulfonyl fluorides like this compound exceptionally clean and predictable electrophiles for substitution reactions. nih.gov

Catalytic Activation in SuFEx (e.g., Lewis Acids, Bases, NHCs)

Given the high stability of the S-F bond, catalytic activation is often necessary to achieve efficient SuFEx reactivity under mild conditions. u-tokyo.ac.jp A variety of catalysts, including Lewis acids, Brønsted bases, and N-heterocyclic carbenes (NHCs), have been developed to facilitate this transformation. nih.gov These catalysts function by either increasing the electrophilicity of the sulfur(VI) center or enhancing the nucleophilicity of the coupling partner.

| Catalyst Type | General Mechanism of Action | Reference |

| Lewis Acids | Activate the sulfonyl fluoride, enhancing the sulfur's electrophilicity and stabilizing the leaving fluoride. | nih.gov |

| Brønsted Bases | Activate the nucleophile (e.g., alcohol, amine) by deprotonation or hydrogen bonding, increasing its nucleophilicity. | nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Act as Brønsted bases to activate nucleophiles through hydrogen bond formation. | acs.orgrsc.org |

Calcium Bistriflimide Catalysis

Calcium bistriflimide (Ca(NTf₂)₂) has emerged as an effective Lewis acid catalyst for SuFEx reactions, particularly for the synthesis of sulfonamides, sulfamates, and sulfamides from their corresponding S(VI) fluorides. nih.govacs.orgnih.gov Computational and experimental studies have revealed a detailed mechanism for this activation. digitellinc.commorressier.com The calcium ion engages in a two-point contact with the sulfonyl fluoride, coordinating to both a sulfonyl oxygen and the fluorine atom. acs.orgchapman.edu This interaction enhances the electrophilicity of the sulfur(VI) center while simultaneously stabilizing the fluoride as a leaving group. digitellinc.comchapman.edumorressier.com

Often, this system is used in conjunction with a Brønsted base co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govnih.gov The role of DABCO is to activate the amine or alcohol nucleophile, increasing its reactivity toward the now Lewis acid-activated sulfonyl fluoride. digitellinc.comchapman.edu This dual activation strategy enables the reaction to proceed efficiently at room temperature. nih.gov A challenge with this system has been the need for stoichiometric amounts of the calcium salt, as the formation of stable calcium-fluoride complexes can inhibit catalytic turnover. acs.orgchapman.edu However, proof-of-principle studies have shown that catalytic turnover is achievable under redesigned reaction conditions. chapman.edu

| Catalyst System | Proposed Role of Ca(NTf₂)₂ | Proposed Role of DABCO | Key Findings |

| Ca(NTf₂)₂ / DABCO | Lewis acid: Activates S(VI) center, stabilizes leaving F⁻ | Brønsted base: Activates nucleophilic amine/alcohol | Enables SuFEx at room temperature; formation of stable Ca-F complexes can inhibit catalysis. acs.orgchapman.edunih.gov |

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for SuFEx reactions, particularly for the coupling of sulfonyl fluorides with alcohols. rsc.orgchemrxiv.org The prevailing mechanism suggests that the NHC does not directly activate the sulfonyl fluoride but instead functions as a carbon-centered Brønsted base. acs.orgrsc.org

The NHC activates the alcohol nucleophile by forming a hydrogen bond, which increases its nucleophilicity and facilitates the attack on the sulfur(VI) center. rsc.orgchemrxiv.org This approach is effective for a range of alcohols, including functionalized secondary benzylic alcohols which are typically less reactive. nih.govchemrxiv.org These reactions are typically run with catalytic amounts of the NHC (e.g., 10 mol%) and often utilize molecular sieves as an HF scavenger, which avoids the need for stoichiometric silicon reagents. rsc.org

| Catalyst | Proposed Mechanism | Typical Substrates | Key Features |

| N-Heterocyclic Carbene (NHC) | Acts as a Brønsted base to activate alcohol/amine nucleophiles via hydrogen bonding. | Alcohols, Amines | Organocatalytic, avoids silicon reagents, typically 10 mol% catalyst loading. acs.orgrsc.orgchemrxiv.org |

Brønsted Base Activation

Brønsted bases play a crucial role in many SuFEx protocols by activating the nucleophilic partner. nih.gov The mechanism involves the base increasing the nucleophilicity of the reacting partner, typically an alcohol or an amine, often through deprotonation or hydrogen bonding. nih.gov This makes the nucleophile more reactive towards the electrophilic sulfur center of the sulfonyl fluoride. nih.gov

A variety of bases have been used, and their catalytic activity generally correlates with their basicity (pKₐH value). nih.gov Common bases include tertiary amines like triethylamine (B128534) (Et₃N) and stronger organosuperbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov For example, DFT studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) showed that a complementary base significantly lowers the reaction barrier by enhancing the amine's nucleophilicity. nih.gov In dual catalytic systems, such as the Ca(NTf₂)₂/DABCO system, the Brønsted base (DABCO) works in concert with the Lewis acid to achieve a synergistic activation of both reaction partners. digitellinc.comchapman.edu

Chemoselectivity and Functional Group Tolerance

The presence of two distinct C-F and S-F bonds in this compound raises fundamental questions about its chemoselectivity. The sulfonyl fluoride group is known for its delicate balance of stability and reactivity, often serving as a robust handle in complex molecule synthesis. nih.govenamine.net Concurrently, the fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups like the sulfonyl fluoride moiety itself. wikipedia.orgmasterorganicchemistry.com

Compatibility with Diverse Nucleophiles (e.g., Amines, Alcohols, Organometallics)

The sulfonyl fluoride group generally exhibits excellent chemoselectivity, allowing for reactions at other sites in a molecule while remaining intact. nih.gov This stability is a key advantage over the more reactive sulfonyl chlorides.

Amines: The reaction of sulfonyl fluorides with primary and secondary amines to form sulfonamides is a well-established and crucial transformation in medicinal chemistry and chemical biology. enamine.netchemrxiv.org While specific studies on this compound are not extensively detailed in publicly available literature, the general principles suggest that the sulfonyl fluoride moiety will readily react with amines. The reaction is often catalyzed or promoted to achieve high yields, especially with less nucleophilic or sterically hindered amines. chemrxiv.org The inherent stability of the sulfonyl fluoride group allows for its incorporation into complex molecules that can later be "clicked" with amine-containing entities. nih.gov

Alcohols: The reaction of sulfonyl fluorides with alcohols or phenols typically requires activation to form sulfonate esters. The direct reaction is generally sluggish. However, methods have been developed for the fluorosulfurylation of phenols using reagents like sulfuryl fluoride in the presence of a base. nih.gov This suggests that under appropriate conditions, the sulfonyl fluoride of this compound could react with activated alcohols (alkoxides or phenoxides).

Organometallics: The reactivity of sulfonyl fluorides with organometallic reagents like Grignard reagents (organomagnesium halides) and organolithium compounds is more complex and can lead to different products depending on the nature of the organometallic reagent and the reaction conditions. While the C-F bond on an aromatic ring is generally unreactive towards Grignard reagents, specialized conditions can facilitate such couplings. youtube.com More commonly, organometallic reagents can attack the sulfur center of the sulfonyl fluoride. It's important to note that the formation of Grignard reagents from aryl fluorides is challenging due to the high strength of the C-F bond. cas.cn

| Nucleophile | Expected Reactivity with this compound (Sulfonyl Group) | Key Considerations |

| Primary/Secondary Amines | Formation of sulfonamides | Generally proceeds well, may require catalysis for less reactive amines. enamine.netchemrxiv.org |

| Alcohols/Phenols | Formation of sulfonate esters | Requires activation of the alcohol/phenol (e.g., as an alkoxide/phenoxide). nih.gov |

| Grignard Reagents (RMgX) | Potential for reaction at the sulfur center | Reactivity can be complex; side reactions are possible. |

| Organolithium Reagents (RLi) | Potential for reaction at the sulfur center or the aromatic ring | Highly reactive; chemoselectivity can be an issue. |

Differentiation of Reactivity between Aromatic Ring and Sulfonyl Group

A key question in the chemistry of this compound is the differential reactivity of the aryl C-F bond versus the sulfonyl S-F bond. The sulfonyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This suggests that under certain conditions, a nucleophile could displace the fluorine atom on the aromatic ring.

The outcome of the reaction will likely depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the harder electrophilic sulfur center, while softer nucleophiles might prefer attack at the aromatic carbon. The mechanism of SNAr reactions on fluoroarenes can be complex, sometimes proceeding through a concerted pathway rather than a stepwise addition-elimination mechanism involving a Meisenheimer complex. nih.govnih.gov Predicting the regioselectivity of SNAr reactions can be achieved with computational methods by analyzing the stability of intermediates or transition states. researchgate.net

Computational Studies on Reaction Pathways and Transition States

While specific computational studies on this compound are not readily found in the literature, density functional theory (DFT) calculations are a powerful tool for understanding the reactivity of related molecules. Such studies can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, helping to rationalize and predict chemoselectivity.

For instance, computational studies on nucleophilic aromatic substitution reactions have shown that the stability of the intermediate Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. researchgate.net The electron-withdrawing nature of the sulfonyl group would be expected to stabilize such an intermediate, favoring attack on the aromatic ring.

Furthermore, DFT calculations have been employed to investigate the mechanism of amidation of sulfonyl fluorides, revealing the role of catalysts in activating the S-F bond. chemrxiv.org Similar computational approaches could be applied to this compound to compare the activation barriers for nucleophilic attack at the aromatic carbon versus the sulfur center. This would provide a quantitative basis for understanding the chemoselectivity observed experimentally.

Applications of 2 Fluorobenzenesulfonyl Fluoride in Organic Synthesis

Modular Construction of Complex Molecular Architectures

The unique reactivity of 2-fluorobenzenesulfonyl fluoride (B91410) allows for its use as a versatile building block, enabling the systematic assembly of intricate molecular frameworks. boulingchem.com This is largely attributed to the sulfonyl fluoride moiety, which participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions known for their reliability and broad applicability. rhhz.netresearchgate.net

The sulfonyl fluoride group is an excellent electrophile for reactions with nucleophiles like amines and alcohols, leading to the formation of stable sulfonamide and sulfonate linkages, respectively. These functional groups are prevalent in pharmaceuticals and agrochemicals. thieme-connect.com

The reaction with primary or secondary amines yields N-substituted sulfonamides. While sulfonyl fluorides are generally stable, their reaction with less nucleophilic amines, such as anilines, can be sluggish. thieme-connect.com To overcome this, base-promoted conditions are often employed. For instance, the use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can deprotonate the amine, generating a more nucleophilic amine anion that readily attacks the sulfur center of the sulfonyl fluoride, displacing the fluoride ion to form the S-N bond. thieme-connect.com

Similarly, 2-fluorobenzenesulfonyl fluoride reacts with alcohols, typically in the presence of a base, to form sulfonate esters. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom to construct the sulfonate structure. boulingchem.com These sulfonate linkages are important in medicinal chemistry and materials science. boulingchem.com The general schemes for these transformations are presented below.

Reaction Schemes:

Sulfonamide Formation: R¹R²NH + FC₆H₄SO₂F → FC₆H₄SO₂NR¹R² + HF

Sulfonate Formation: R-OH + FC₆H₄SO₂F → FC₆H₄SO₂OR + HF

A study on the related 4-fluorobenzenesulfonyl fluoride demonstrated that reaction conditions can selectively direct the nucleophilic attack to either the sulfonyl group (SuFEx) or the aromatic ring (SNA_r_). Reactions with amine anions, generated using a base, favored the formation of sulfonamides. thieme-connect.com

| Reactant Type | Product | Key Reaction Feature | Reference |

|---|---|---|---|

| Amine (e.g., aniline) | Sulfonamide | Often requires base promotion (e.g., LiHMDS) to generate a more potent nucleophile. | thieme-connect.com |

| Alcohol | Sulfonate | Nucleophilic attack by the hydroxyl oxygen on the sulfur atom. | boulingchem.com |

Sulfamoyl fluorides (R₂NSO₂F) are another class of S(VI) fluorides with significant utility, particularly as chemical probes and precursors in synthesis. nih.govclaremont.edu Their synthesis often involves the direct installation of the fluorosulfuryl (-SO₂F) group onto an amine. nih.gov While the direct reaction of this compound with an amine typically leads to a sulfonamide (substituting the amine for the fluoride), sulfamoyl fluorides can be conceptualized as derivatives where an amino group is attached to the -SO₂F core.

The synthesis of sulfamoyl fluorides has been advanced by the development of specific reagents that act as -SO₂F group donors. nih.gov For example, sulfuryl fluoride (SO₂F₂) gas can react with secondary amines to yield sulfamoyl fluorides. nih.gov More user-friendly solid reagents have also been developed to simplify access to these compounds. organic-chemistry.org The reactivity of sulfamoyl fluorides varies depending on the substitution at the nitrogen atom; N-disubstituted variants are relatively inert, while monosubstituted ones can be highly reactive. nih.gov

Iminosulfur oxydifluorides (RN=S(O)F₂) are tetrahedral S(VI) hubs that serve as versatile connectors in click chemistry, allowing for the creation of complex, three-dimensional structures. nih.gov These compounds are not synthesized from aryl sulfonyl fluorides like this compound. Instead, they are typically prepared by reacting primary amines with thionyl tetrafluoride (SOF₄), a highly reactive gas. nih.govucsd.edu The primary amine adds to the sulfur center, and subsequent elimination steps yield the stable iminosulfur oxydifluoride product, which can be further functionalized through SuFEx reactions at its two S-F bonds. nih.gov

General Synthesis of Iminosulfur Oxydifluorides: R-NH₂ + SOF₄ → RN=S(O)F₂ + 2 HF nih.gov

This distinct synthetic pathway highlights that while both aryl sulfonyl fluorides and iminosulfur oxydifluorides are part of the S(VI) fluoride family, they are derived from different precursors and serve different roles in modular synthesis.

Derivatization Strategies

This compound and its derivatives are instrumental in strategies aimed at modifying molecules to impart specific functions, such as for biological targeting or for creating valuable fluorinated intermediates.

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology, often described as a "warhead" for its ability to form stable, covalent bonds with specific amino acid residues in proteins. nih.govd-nb.infonih.gov This property makes it exceptionally useful for designing chemical probes to study protein function and for bioconjugation. sigmaaldrich.comsigmaaldrich.comnih.gov

Aryl sulfonyl fluorides can selectively target a range of nucleophilic amino acid side chains, including tyrosine, lysine (B10760008), histidine, serine, and threonine, a broader scope than many other covalent modifiers. nih.govnih.gov The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment, which can enhance its electrophilicity and facilitate the covalent interaction. nih.gov

Recent research has utilized this chemistry to develop potent chemical probes. For example, a sulfonyl fluoride warhead was incorporated into a molecule to covalently target a histidine residue (His353) in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org This probe, EM12-SF, proved to be a potent binder of CRBN in cells, demonstrating the power of this approach in validating drug targets and understanding their mode of action. nih.gov This strategy expands the toolkit of chemical biology and aids in the discovery of new therapeutic agents. rsc.org

| Application | Mechanism | Targeted Residues | Example | Reference |

|---|---|---|---|---|

| Chemical Probes | Covalent modification of protein active sites via SuFEx reaction. | Tyrosine, Lysine, Histidine, Serine, Threonine | EM12-SF probe targeting Histidine in Cereblon (CRBN). | nih.govnih.govrsc.org |

| Bioconjugation | Forms stable -SO₂- linkages between small molecules and biomolecules. | Nucleophilic amino acid side chains. | Assembly of small molecules with proteins or nucleic acids. | sigmaaldrich.comsigmaaldrich.com |

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.gov this compound, and its more common precursor 2-fluorobenzenesulfonyl chloride, serve as important building blocks for creating more complex fluorinated intermediates. sigmaaldrich.comsigmaaldrich.com

For example, 2-fluorobenzenesulfonyl chloride is used to prepare a variety of heterocyclic compounds. It can be used in the synthesis of 2-(2-fluorophenyl)benzofuran (B8786778) and other substituted furan (B31954) derivatives. sigmaaldrich.comchemdad.com It is also a precursor for 2-fluorobenzenesulfonamide (B182581) and potassium fluorobenzene-2-sulfonate. sigmaaldrich.comsigmaaldrich.com These reactions demonstrate how the 2-fluorobenzenesulfonyl moiety can be incorporated into larger scaffolds, carrying the fluorine atom into the final structure. The presence of the fluorine atom on the benzene (B151609) ring can influence the reactivity of the molecule in subsequent synthetic steps and confer desirable properties on the final product. boulingchem.comnih.gov

Role in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into complex molecules, such as drug candidates or natural products, at the final steps of a synthetic sequence. rsc.orgnih.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov The introduction of fluorine, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov

While the broader class of sulfonyl fluorides, and specifically gaseous sulfuryl fluoride (SO₂F₂), have been utilized as tools for LSF, for instance in the deoxymethylation of phenols, specific and detailed examples of this compound in the LSF of complex bioactive molecules are not extensively documented in publicly available literature. rsc.org However, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for forming robust carbon-sulfur or heteroatom-sulfur bonds, suggest the potential of this compound in this area. sigmaaldrich.com The sulfonyl fluoride moiety is known to be a stable yet reactive handle that can be used to connect molecular fragments. sigmaaldrich.comenamine.net

The general strategy for LSF using a sulfonyl fluoride would involve the reaction of the sulfonyl fluoride with a nucleophilic site on the complex molecule. The sulfonyl fluoride group is known to react with various nucleophiles, including the side chains of amino acids like serine, threonine, tyrosine, lysine, cysteine, and histidine in proteins, making it a useful probe in chemical biology. enamine.net This reactivity profile suggests that this compound could be employed to modify peptides, proteins, or other biomolecules in a late-stage fashion, provided a suitable nucleophilic handle is present.

A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed, which has been applied to the synthesis of the marketed drug Fedratinib via a key sulfonyl fluoride intermediate. chemrxiv.orgnih.gov This highlights the industrial relevance of sulfonyl fluoride chemistry in the synthesis of complex pharmaceuticals and underscores the potential for this compound to be used in similar late-stage amidation reactions to generate libraries of drug analogues. chemrxiv.orgnih.gov

Advanced Research Applications of 2 Fluorobenzenesulfonyl Fluoride

Applications in Medicinal Chemistry and Chemical Biology

In the life sciences, 2-fluorobenzenesulfonyl fluoride (B91410) and related structures serve as versatile tools for developing new therapeutic agents and probes to study biological processes. The sulfonyl fluoride moiety is a key electrophilic "warhead" that can form strong, covalent bonds with specific amino acid residues in proteins.

Design of Covalent Inhibitors

The sulfonyl fluoride group is increasingly utilized as an electrophilic warhead for the design of targeted covalent inhibitors. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a unique balance of stability and reactivity, allowing them to selectively target less common nucleophilic amino acids such as lysine (B10760008), tyrosine, and histidine within a protein's binding site. acs.org This selectivity can lead to drugs that act more precisely on their intended target, potentially reducing off-target side effects. acs.org

Researchers have successfully developed sulfonyl fluoride-based inhibitors for various protein classes. For example, libraries of (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized and screened to identify covalent inhibitors of serine proteases like trypsin. nih.gov Furthermore, this strategy has been employed to develop the first reported covalent inhibitors of eukaryotic initiation factor 4E (eIF4E), a key protein in cancer, by targeting a non-catalytic lysine residue. researchgate.net

| Target Class | Targeted Residue(s) | Example Application |

| Serine Proteases | Serine, Lysine | Development of selective trypsin inhibitors. nih.gov |

| Kinases | Lysine | Covalent labeling of a conserved lysine in the ATP binding site. researchgate.net |

| Translation Initiation Factors (e.g., eIF4E) | Lysine | First-in-class covalent inhibitors with cellular activity. researchgate.net |

| E3 Ubiquitin Ligases (e.g., Cereblon) | Histidine | Development of chemical probes to study modulator discovery. sigmaaldrich.com |

Radiolabeling for Imaging (e.g., 18F-PET)

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern medical diagnostics. The fluorine-18 (B77423) (¹⁸F) isotope is ideal for PET due to its optimal half-life (109.7 minutes) and low positron energy, which results in high-resolution images. mdpi.com The sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) reaction has emerged as a robust method for incorporating ¹⁸F into molecules. mdpi.com

This technique allows for the rapid and efficient radiofluorination of precursor molecules containing an aryl-sulfonyl fluoride or related motif. mdpi.com This has been successfully applied to create ¹⁸F-labeled tracers targeting Fibroblast Activation Protein (FAP), a promising biomarker for non-invasive tumor imaging. mdpi.com Researchers have developed potent aryl-fluorosulfate-based FAP inhibitors and successfully radiolabeled them via the [¹⁸F]SuFEx reaction, achieving high activity yields suitable for clinical translation. mdpi.com The relative ease and speed of this method, often avoiding complex purification steps, makes it highly advantageous for developing novel PET tracers. mdpi.com

Use in Protein Modification and Labeling

The sulfonyl fluoride group serves as an effective connector for the assembly of small molecules with proteins and nucleic acids. sigmaaldrich.comresearchgate.net This "click chemistry" approach provides a complementary method to traditional amide or phosphate (B84403) linkers. boulingchem.comresearchgate.net In the field of chemical biology, this reactivity is harnessed for affinity labeling, a technique used to identify and study the binding partners of a specific molecule.

Studies have shown that aryl sulfonyl fluorides are highly efficient and selective protein-reactive groups. acs.org When attached to a ligand and immobilized on nanoparticles, they can selectively label and enrich a target protein from a complex mixture like a cell lysate. acs.org Mass spectrometry analysis has revealed that the sulfonyl fluoride group can form covalent bonds with multiple amino acid residues, such as lysine and tyrosine, located within or near the ligand's binding site on the target protein. acs.orgresearchgate.net This makes it a powerful tool for covalently capturing and identifying previously unknown protein targets. acs.org

Development of Biologically Active Compounds

The 2-fluorobenzenesulfonyl fluoride scaffold is a key building block in the synthesis of novel, biologically active compounds. Its ability to introduce fluorine atoms and sulfonyl groups into a molecule is critical for modulating a compound's therapeutic properties. boulingchem.com The sulfonyl group can form specific interactions with protein targets, while the fluorine atom can fine-tune the molecule's electronic properties to optimize binding affinity and selectivity. boulingchem.com

This approach has led to the development of chemical probes for challenging targets like cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. Sulfonyl fluoride-containing ligands have been designed to covalently bind to a histidine residue in cereblon, enabling detailed studies of its function and the discovery of new molecular glue degraders. sigmaaldrich.com These efforts have yielded compounds that can induce the degradation of specific target proteins, a promising strategy for therapeutic intervention. sigmaaldrich.com

Exploration in High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying "hit" compounds from large chemical libraries. This compound and similar sulfonyl fluorides are valuable components of these libraries, particularly for fragment-based screening and the discovery of covalent inhibitors. nih.gov

Their well-defined reactivity makes them ideal for inclusion in libraries designed to target specific amino acid residues. nih.gov For instance, a library of sulfonyl fluorides was created for both in silico (computational) and in vitro screening against trypsin, leading to the identification of several potent inhibitors. nih.gov The inclusion of such "warhead" fragments in HTS libraries expands the potential to find starting points for new drugs that operate through a covalent mechanism, which can offer advantages in potency and duration of action.

Contributions to Materials Science

The utility of this compound extends beyond biology into the realm of materials science. The primary application in this field is through its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comthieme-connect.comeurekalert.org Click chemistry refers to reactions that are modular, high-yielding, and generate minimal byproducts, making them ideal for creating complex polymers and functional materials. sigmaaldrich.comresearchgate.net

By reacting this compound or similar building blocks with polymer monomers, fluorine-containing structures can be incorporated into the main or side chains of a polymer. boulingchem.com The resulting fluoropolymers often exhibit highly desirable properties, including excellent thermal stability, chemical resistance, and low surface energy. boulingchem.com These characteristics make them suitable for producing specialty coatings that are hydrophobic, oleophobic (oil-repelling), and resistant to wear and corrosion. boulingchem.com Such advanced materials have applications in demanding environments, including the aerospace and automotive industries, where they can protect surfaces and extend the lifespan of components. boulingchem.com Furthermore, the SuFEx reaction is being explored for linking organic molecules to inorganic materials, highlighting its potential for creating novel hybrid materials. researchgate.net

Polymerization Reactions

The sulfonyl fluoride group is a key functional motif in modern polymer chemistry, primarily through its role in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of "click chemistry". sigmaaldrich.comsigmaaldrich.com Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. eurekalert.org The SuFEx reaction, in particular, has emerged as a powerful tool for creating diverse polymers and materials. chemrxiv.org

The reactivity of the S(VI)-F bond allows the sulfonyl fluoride motif to act as a highly efficient connector for assembling molecules. sigmaaldrich.comsigmaaldrich.com This approach is considered a complementary method to traditional amide and phosphate linkages. sigmaaldrich.com Research into monomers such as 4-vinylbenzenesulfonyl fluoride (VBSF) has demonstrated compatibility with controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemrxiv.org The resulting polymers, like poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), can undergo exhaustive post-polymerization modification where nearly all sulfonyl fluoride groups are transformed into sulfonamides or sulfonic esters. chemrxiv.org This process highlights the potential for creating new classes of polymers with tailored properties. chemrxiv.org

Table 1: Polymerization Reactions Involving Sulfonyl Fluorides

| Reaction Type | Description | Key Features |

|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | A "click chemistry" reaction that uses the S(VI)-F bond to link molecules. eurekalert.orgchemrxiv.org | High efficiency, high selectivity, and formation of robust C-S-N or C-S-O bonds. chemrxiv.org |

| RAFT Polymerization | A controlled polymerization technique used to synthesize polymers with well-defined molecular weight and low dispersity. chemrxiv.org | Compatible with sulfonyl fluoride-containing monomers like VBSF. chemrxiv.org |

| Post-Polymerization Modification | Chemical modification of a pre-existing polymer to introduce new functional groups. chemrxiv.org | Allows for the exhaustive conversion of sulfonyl fluoride groups into sulfonamides. chemrxiv.org |

Electrolyte Additives in Energy Storage Systems

In the field of energy storage, this compound (2FF) has been investigated as a functional electrolyte additive to enhance the performance of lithium-ion batteries (LIBs). researchgate.net Fluorinated compounds are increasingly used as electrolyte components in LIBs to improve safety, cycle stability, and performance at higher voltages and temperatures. researchgate.net Additives often work by undergoing electrochemical reduction before the main electrolyte components to form a stable and effective solid electrolyte interphase (SEI) on the electrode surface. researchgate.net

The use of 2FF as an additive in LiNi₀.₈Co₀.₁Mn₀.₁O₂/graphite batteries has been shown to stabilize the cathode interface. researchgate.net Sulfate compounds that can form from the decomposition of sulfur-containing additives can accelerate lithium-ion transport and improve interfacial stability. researchgate.net The goal of such additives is to construct a stable and highly conductive electrode-electrolyte interphase, which is critical for long-term cycling and performance, especially in high-voltage and wide-temperature applications. researchgate.net The addition of fluorinated compounds can also increase the flash point of the electrolyte, thereby improving the thermal stability and safety of the battery. researchgate.net

Table 2: Impact of this compound (2FF) as an Electrolyte Additive

| Performance Metric | Observation | Reference |

|---|---|---|

| Interface Stability | Enhances the stability of the cathode interface in LiNi₀.₈Co₀.₁Mn₀.₁O₂/graphite batteries. | researchgate.net |

| Ion Transport | Decomposition products (sulfates) can accelerate lithium-ion transport at interfaces. | researchgate.net |

Green Chemistry and Sustainable Synthesis

The synthesis of sulfonyl fluorides, including this compound, is an area of active research within green chemistry, which seeks to develop more environmentally benign chemical processes. eurekalert.orgsciencedaily.com Traditional methods for synthesizing sulfonyl fluorides often required highly toxic and difficult-to-handle reagents like SO₂F₂ gas or KHF₂. eurekalert.orgsciencedaily.com

Recent breakthroughs have established safer, low-cost, and eco-friendly methods. eurekalert.orgsciencedaily.com One such process involves reacting thiols or disulfides with a combination of SHC5® (a stable chlorine source) and potassium fluoride (KF). eurekalert.orgsciencedaily.com This reaction is highly efficient and produces only non-toxic sodium and potassium salts as by-products, significantly reducing the environmental impact. eurekalert.orgsciencedaily.com This green synthetic protocol is simple, scalable, and aligns with the goals of sustainable development in the chemical industry. sciencedaily.com These advancements are crucial for expanding the use of SuFEx click chemistry in materials science, chemical biology, and pharmaceutical development. eurekalert.org

Aqueous Reaction Environments (Aquaphotocatalysis)

A significant advancement in sustainable chemistry is the use of water as a reaction medium. nih.gov Researchers have developed an "on-water" accelerated dearomative aquaphotocatalysis method for synthesizing heterocyclic alkyl SuFEx hubs. nih.gov This process involves a [2+2] cycloaddition between (hetero)arylated ethenesulfonyl fluorides and inert heteroaromatics. nih.gov

Notably, water itself plays a crucial role, exerting a pronounced accelerating effect on the reaction, which is likely due to a high-pressure-like reactivity amplification at the water-oil interface. nih.gov Conventional organic solvents proved completely ineffective for this transformation. nih.gov Such aqueous photocatalytic transformations are unprecedented and open the door to a plethora of applications for SuFEx chemistry in biorelevant and materials chemistry contexts. nih.gov The study of fluorinated compounds like fluorophenols in aqueous photolysis provides further insight into the behavior of these molecules under various aqueous conditions, which is essential for developing robust water-compatible synthetic methods. nih.gov

Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., in a high-energy ball mill) rather than solvents, represents another frontier in green synthesis. researchgate.net This solvent-free approach has been successfully applied to the synthesis of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides. researchgate.netyoutube.com

The process can involve a one-pot, double-step procedure for reactions like sulfonamide synthesis. researchgate.net For the synthesis of sulfonyl fluorides, a mixer mill can be used to react stable sulfur(VI) imidazoles with a fluorine source like potassium bifluoride (KHF₂). youtube.com This method avoids the use of hazardous solvents and can simplify purification, often requiring just a simple silica (B1680970) plug filtration. youtube.com The versatility of mechanosynthesis allows for the creation of compounds that may not be accessible through common solution-based routes and can produce nanocrystalline materials with unusual properties, such as enhanced ion dynamics, which is important for electrochemical energy storage applications. researchgate.net

Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the structure of organic compounds. numberanalytics.com It operates on the principle that atomic nuclei with a property called "spin," such as ¹H, ¹³C, and ¹⁹F, interact with a magnetic field, absorbing and emitting electromagnetic radiation at frequencies that are specific to their local chemical environment. numberanalytics.comnumberanalytics.com

Physical and Chemical Properties of 2-Fluorobenzenesulfonyl Fluoride (B91410)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄F₂O₂S | boulingchem.comsigmaaldrich.com |

| Molar Mass | 178.16 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | boulingchem.com |

| Density | ~1.47 g/mL at 25 °C | boulingchem.comsigmaaldrich.com |

| Boiling Point | 197 - 204 °C | boulingchem.com |

| Refractive Index | ~1.476 - 1.496 | boulingchem.comsigmaaldrich.com |

| Reaction Suitability | Click Chemistry | sigmaaldrich.com |

For fluorinated compounds like 2-fluorobenzenesulfonyl fluoride, ¹⁹F NMR spectroscopy is particularly powerful. The fluorine-19 (¹⁹F) nucleus possesses ideal characteristics for NMR analysis: it has a nuclear spin of ½, a high gyromagnetic ratio, and constitutes 100% of naturally occurring fluorine, which gives it high sensitivity, approaching that of proton (¹H) NMR. numberanalytics.comnumberanalytics.comhuji.ac.il This high natural abundance means isotopic enrichment is not necessary. numberanalytics.com

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm. numberanalytics.com This wide dispersion minimizes the likelihood of signal overlap, even among structurally similar compounds, making spectra easier to interpret. magritek.com The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, allowing for the clear differentiation of fluorine atoms in different positions within a molecule. numberanalytics.comalfa-chemistry.com

In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms:

The fluorine atom attached to the benzene (B151609) ring (C-F).

The fluorine atom in the sulfonyl fluoride group (SO₂-F).

The precise chemical shifts for these atoms are influenced by factors like the solvent and temperature but generally fall into predictable regions. alfa-chemistry.com Aryl fluorides (Ar-F) typically appear in a range of +80 to +170 ppm relative to CFCl₃, while acyl fluorides (a category that includes sulfonyl fluorides) are found further downfield. ucsb.edu This sensitivity allows for unambiguous structural confirmation. numberanalytics.com

Expected ¹⁹F NMR Characteristics for this compound

| Fluorine Atom | Expected Signal Type | Typical Chemical Shift Range (vs. CFCl₃) | Key Information Provided |

|---|---|---|---|

| Aryl Fluorine (C-F) | Multiplet | +80 to +170 ppm | Confirms the presence of the fluorine on the aromatic ring and provides information on coupling to adjacent protons. |

| Sulfonyl Fluoride (SO₂-F) | Singlet or Multiplet (if coupled to Aryl-F) | Downfield region, distinct from Aryl-F | Confirms the presence of the sulfonyl fluoride functional group. |

The clarity and sensitivity of ¹⁹F NMR make it an excellent tool for real-time monitoring of chemical reactions involving fluorinated compounds. numberanalytics.commagritek.com This technique provides deep insight into reaction mechanisms and kinetics. magritek.com By acquiring ¹⁹F NMR spectra sequentially over the course of a reaction, chemists can track the consumption of reactants and the formation of products and intermediates. magritek.comyoutube.com

For instance, in a reaction where this compound is a starting material, its characteristic signals in the ¹⁹F NMR spectrum would be observed to decrease in intensity over time. Simultaneously, new signals corresponding to the fluorine atoms in the reaction products would appear and grow. magritek.com The integration of these signals provides quantitative data on the concentration of each species, allowing for the calculation of reaction rates and conversion percentages. huji.ac.il This on-line monitoring is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, and is particularly useful for studying the "click chemistry" reactions for which sulfonyl fluorides are known. sigmaaldrich.comwikipedia.org The absence of interfering signals from common protonated solvents further simplifies the analysis of fluorine kinetics. magritek.com

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to identify and quantify the chemical composition of a sample by measuring the mass-to-charge ratio of its ions. numberanalytics.com For this compound, MS is used to confirm its molecular weight (178.16 g/mol ) and to assess the purity of a sample. sigmaaldrich.com The mass spectrum of a compound provides a distinct fragmentation pattern, which acts as a molecular fingerprint and can be used to confirm its identity. numberanalytics.comnist.gov

In the context of chemical synthesis, liquid chromatography-mass spectrometry (LC-MS) is a standard method for detecting fluorinated compounds. chromatographyonline.com This technique is highly sensitive and selective, making it ideal for identifying the main product and detecting any trace-level impurities or byproducts from a reaction mixture. numberanalytics.compfascentral.org High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further solidifying structural assignments made by NMR. chromatographyonline.com

X-ray Crystallography for Molecular Structure Determination

A significant challenge for analyzing this compound with this method is that it exists as a liquid at standard temperature and pressure. boulingchem.comsigmaaldrich.com Therefore, to perform single-crystal X-ray diffraction, the compound must first be crystallized. This is typically achieved by very slowly cooling the purified liquid to a state of supersaturation until a suitable single crystal forms. azolifesciences.comnih.gov While obtaining a good crystal can be a rate-limiting step, the resulting structural data is unparalleled in its accuracy and detail. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

Beyond routine structural confirmation, advanced spectroscopic techniques are employed to study the dynamic behavior of molecules like this compound. numberanalytics.com These methods provide insights into conformational changes, molecular interactions, and reactivity. numberanalytics.com

Multidimensional NMR techniques, such as 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR), can establish correlations between different nuclei within the molecule, providing a more detailed picture of its structure and connectivity. numberanalytics.com Dynamic NMR spectroscopy can be used to study processes like conformational exchange and chemical reactions by analyzing changes in the NMR spectrum at different temperatures. numberanalytics.com

Furthermore, the integration of computational chemistry with spectroscopy offers powerful predictive capabilities. nih.gov Ab initio molecular dynamics simulations, for example, can be used to predict ¹⁹F NMR chemical shifts with high accuracy. nih.gov This is particularly useful for assigning signals in complex spectra and for understanding how factors like solvent interactions influence the spectroscopic properties of the molecule. These advanced methods are crucial for a deeper understanding of the structure-function relationships of fluorinated compounds. researchgate.net

Theoretical and Computational Studies on 2 Fluorobenzenesulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating various molecular properties, DFT can provide insights into how 2-fluorobenzenesulfonyl fluoride (B91410) is likely to behave in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netacs.org A smaller gap generally suggests higher reactivity. For a molecule like 2-fluorobenzenesulfonyl fluoride, the distribution of HOMO and LUMO orbitals would indicate the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. guidechem.com These descriptors, derived from the HOMO and LUMO energies, help in predicting the chemical behavior of the molecule.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. acs.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and preferred spatial arrangements.

The primary outputs of MD simulations that would be relevant for the conformational analysis of this compound include:

Torsional Angle Distributions: To identify the most populated rotational states of the C-S bond.

Root Mean Square Deviation (RMSD): To assess the stability of different conformations over the simulation time.

Potential Energy Surface Scans: To map the energy landscape associated with bond rotations.

Understanding the conformational preferences is crucial as it dictates how the molecule might interact with other molecules, including biological targets.

Computational Docking in Ligand-Protein Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that sulfonyl fluorides are known to act as covalent inhibitors of various enzymes, such as serine proteases and fatty acid amide hydrolase (FAAH), docking studies are highly relevant.

In a typical docking study involving this compound, the molecule would be placed in the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like:

Binding Affinity: The predicted strength of the interaction.

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and protein residues.

Hydrophobic Interactions: Favorable interactions between nonpolar regions.

Covalent Bonding Potential: The proximity of the sulfonyl fluoride group to a reactive amino acid residue (e.g., serine, lysine (B10760008), or tyrosine) in the active site. researchgate.netguidechem.com

Docking studies on other sulfonyl fluoride inhibitors have shown that the sulfonyl group's oxygen atoms often form crucial hydrogen bonds within the enzyme's oxyanion hole, while the aromatic ring engages in other interactions within the binding pocket. The fluorine substituent on the benzene (B151609) ring of this compound would likely influence these interactions through steric and electronic effects.

Quantum Chemical Studies on Bonding and Electronic Structure

Quantum chemical calculations, including methods like DFT and ab initio calculations, are essential for a detailed understanding of the bonding and electronic structure of this compound. These studies can provide precise information on various molecular parameters.

Table 2: Key Parameters from Quantum Chemical Studies

| Parameter | Significance |

| Bond Lengths | Provides the equilibrium distance between atomic nuclei. |

| Bond Angles | Determines the geometry and shape of the molecule. |

| Dihedral Angles | Describes the rotation around bonds and defines the molecule's conformation. |

| Mulliken Atomic Charges | Represents the partial charge distribution across the atoms, indicating sites of electrophilicity and nucleophilicity. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution and predicts regions of electrostatic interaction. |